molecular formula C19H17ClN2O3 B2711678 Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate CAS No. 866151-32-8

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate

Cat. No.: B2711678
CAS No.: 866151-32-8
M. Wt: 356.81
InChI Key: SEEUDYNEMABYBJ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate is a synthetic organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core, a chlorobenzyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate is unique due to its specific structural features, such as the phthalazinone core and the chlorobenzyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

ethyl 2-[3-[(4-chlorophenyl)methyl]-4-oxophthalazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-25-18(23)11-17-15-5-3-4-6-16(15)19(24)22(21-17)12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEUDYNEMABYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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